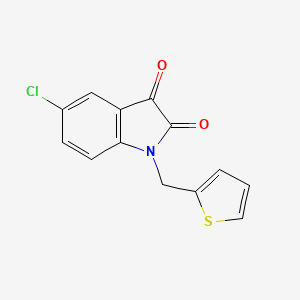
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione, also known as GW 501516 or Endurobol, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Wirkmechanismus
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism and fatty acid oxidation. Activation of PPARδ leads to increased expression of genes involved in energy metabolism and mitochondrial biogenesis, resulting in enhanced endurance and fat burning.
Biochemical and Physiological Effects
Studies have shown that this compound 501516 can improve endurance and exercise performance by increasing the capacity of skeletal muscle to use fatty acids as an energy source. It has also been shown to improve insulin sensitivity and reduce inflammation, suggesting potential benefits in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 has several advantages as a research tool, including its well-characterized mechanism of action and the availability of commercial sources. However, its use in laboratory experiments is limited by its potential for off-target effects and the lack of long-term safety data.
Zukünftige Richtungen
Research on 5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 is ongoing, with several potential future directions. These include investigating its potential as a treatment for neurodegenerative diseases, exploring its effects on muscle regeneration and repair, and developing more selective PPARδ agonists with fewer off-target effects.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its cardioprotective effects and its ability to improve exercise performance.
Eigenschaften
IUPAC Name |
5-chloro-1-(thiophen-2-ylmethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-3-4-11-10(6-8)12(16)13(17)15(11)7-9-2-1-5-18-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSQZRNGBYNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-dimethylphenoxy)methyl]-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4410999.png)

![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4411014.png)
![3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411018.png)
![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)

![2-[(5-bromo-2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4411036.png)
![4-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411048.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4411058.png)

![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4411067.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate](/img/structure/B4411075.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4411086.png)